Astrazon Red 6B

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

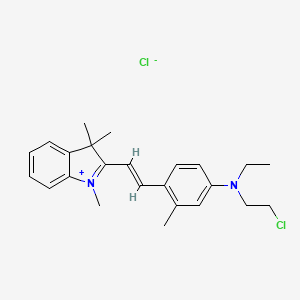

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWHMOVSQRYRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-82-3 | |

| Record name | Basic violet 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astrazon Red 6B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories of Basic Azo Dyes in Scientific Inquiry

The journey of synthetic dyes began in the mid-19th century, marking a significant shift from the sole reliance on natural colorants. cdnsciencepub.comjchemrev.com The "pre-aniline" era was characterized by a limited palette derived from plant and animal sources, such as madder root for red and the indigo (B80030) plant for blue. unb.ca The discovery of Mauveine by William Henry Perkin in 1856 ushered in the "post-aniline" period, sparking the development of a vast array of synthetic dyes. unb.ca

Azo dyes, distinguished by the presence of a nitrogen double bond (–N=N–) in their molecular structure, form the largest and most versatile class of these synthetic colorants. jchemrev.combritannica.com The first azo dyes were synthesized in the 1860s, with Aniline Yellow and Bismarck Brown being early examples. cdnsciencepub.com The diazotization and azo coupling process, which remains a cornerstone of modern dye production, was first implemented in 1875. cdnsciencepub.com Early applications of azo dyes often required a mordant to fix the color to fibers like cotton. iipseries.org The development of direct dyes, such as Congo red in 1884, which could be applied directly from an aqueous solution, was a significant advancement. britannica.com

Basic dyes, a sub-category of azo dyes, are characterized by their positive charge, which allows them to bind to negatively charged substrates. This property made them particularly useful for dyeing materials like wool, silk, and later, acrylic fibers. iipseries.orgchemicalbook.com The historical development of these dyes was driven by the burgeoning textile industry's demand for inexpensive, readily available, and vibrant colorants. britannica.com

Synthesis and Derivatization Methodologies for Astrazon Red 6b

Green Chemistry in Practice

The manufacturing of dyes traditionally involves energy-intensive processes and the use of potentially hazardous materials. meghmaniglobal.com However, recent research has highlighted several greener alternatives applicable to the synthesis of cationic dyes like Astrazon Red 6B.

One significant advancement is the application of microwave-assisted synthesis. A novel green method has been developed for preparing 1,3,3-trimethyl-2-methyleneindoline, a key precursor for this compound. chemicalpapers.comresearchgate.net This method utilizes microwave irradiation and a green solvent, ethyl l-lactate (B1674914), which is a bio-based and biodegradable solvent. chemicalpapers.comresearchgate.net This approach drastically reduces the reaction time to just a few minutes and results in a high yield of the desired product. chemicalpapers.comresearchgate.net

General sustainable practices for the broader dyestuff industry that are relevant to this compound production include:

Energy Efficiency: Investing in modern, energy-efficient equipment and transitioning to renewable energy sources like solar or wind power can significantly reduce greenhouse gas emissions. meghmaniglobal.com

Waste Reduction: Implementing closed-loop manufacturing systems where waste materials are treated and reused within the production cycle helps to minimize waste. meghmaniglobal.com

Sustainable Raw Materials: There is a growing trend towards using bio-based materials and adopting responsible sourcing practices to reduce reliance on non-renewable resources like petroleum. meghmaniglobal.compmarketresearch.com

Alternative Synthesis Methods: Research into solvent-free reaction conditions, such as grindstone chemistry, and continuous flow processes, offers pathways to reduce solvent use and improve reaction efficiency for azo and other dye classes.

The following table summarizes key research findings related to greener synthesis approaches for precursors and related dye types.

| Research Focus | Key Findings | Potential Impact on this compound Manufacturing |

| Microwave-Assisted Synthesis of 1,3,3-trimethyl-2-methyleneindoline | Use of microwave irradiation and ethyl l-lactate (a green solvent) reduced reaction time to 4 minutes with an 81% yield. chemicalpapers.comresearchgate.net | Direct application for a key precursor, making the process faster, more energy-efficient, and reducing the use of hazardous solvents. |

| Continuous Flow Synthesis of Azo Dyes | Continuous processes can lower the plant footprint by 2.4 to 4.5 times and reduce water usage by 39–42% compared to batch processes. | Offers a model for redesigning the overall synthesis of this compound to be more resource-efficient and generate less waste. |

| Sustainable Raw Material Sourcing | Exploration of bio-based raw materials, such as plant-derived sources, to decrease dependence on petroleum-based chemicals. meghmaniglobal.com | Reduces the carbon footprint associated with the initial building blocks of the dye. |

Adsorption Mechanisms and Material Science Applications for this compound Removal

The removal of this compound from aqueous solutions is predominantly achieved through adsorption, a surface phenomenon where dye molecules accumulate on the surface of an adsorbent material. This process is influenced by the physicochemical properties of both the dye (adsorbate) and the adsorbent material. Research focuses on understanding the kinetics, equilibrium, and the impact of various environmental factors to optimize the removal process.

Sorption Kinetics and Equilibrium Isotherm Modeling for this compound

To understand the mechanism of this compound adsorption, researchers analyze sorption kinetics and equilibrium isotherm models. Kinetic models describe the rate of dye uptake, while isotherm models explain how the dye molecules distribute between the liquid and solid phases at equilibrium.

Sorption Kinetics: The adsorption process of this compound onto various adsorbents is frequently described by pseudo-first-order and pseudo-second-order kinetic models. The pseudo-second-order model is most often found to be the best fit for experimental data, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.netresearchgate.netfrontiersin.org For instance, studies using adsorbents like clay, spent tea leaves, and sepiolite (B1149698) have all demonstrated that the adsorption kinetics of Astrazon Red dyes are well-described by the pseudo-second-order model. researchgate.netresearchgate.netfrontiersin.orgdntb.gov.ua The time to reach adsorption equilibrium is often rapid, with one study on natural clay noting equilibrium was achieved within the first 60 minutes. frontiersin.orgnih.gov

Equilibrium Isotherm Modeling: The relationship between the amount of dye adsorbed onto a material and its concentration in the solution at equilibrium is described by adsorption isotherms. The Langmuir and Freundlich models are the most commonly applied.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum monolayer adsorption capacity (q_max). Studies on adsorbents like montmorillonite (B579905) clay and spent tea bags have shown a good fit with the Langmuir model. researchgate.netscielo.br

Freundlich Isotherm: This model applies to adsorption on heterogeneous surfaces and does not assume a maximum adsorption capacity. It is often indicative of multilayer adsorption. The adsorption of this compound on materials like sepiolite and spent tea leaves has been shown to follow the Freundlich isotherm. researchgate.netresearchgate.net

In some cases, both the Langmuir and Redlich-Peterson models have been found to fit the data well for the adsorption of Astrazon Red FBL onto natural clay. frontiersin.orgnih.gov

Table 1: Kinetic and Isotherm Model Parameters for Astrazon Red Adsorption on Various Adsorbents This is an interactive table. Select a model to see the corresponding parameters.

| Adsorbent | Kinetic Model | Key Findings/Parameters | Reference |

|---|---|---|---|

| Natural Clay | Pseudo-second-order | Best fit for kinetic data, suggesting chemisorption. Equilibrium reached in ~60 min. | frontiersin.orgnih.gov |

| Spent Tea Leaves & Tea Bags | Pseudo-second-order | Determined to be the best model with R² ≥ 0.92. | deswater.comresearchgate.net |

| Sepiolite | Pseudo-second-order | Experimental data fitted very well to this model. | researchgate.net |

| Montmorillonite Clay | Pseudo-second-order | Kinetic data conformed well, indicating chemisorption. | scielo.br |

| (GA/AAm)-ES/GO Hydrogel | Pseudo-second-order | The rate constant (k₂) was predicted to be (0.108 x 10⁻³) g mg⁻¹ min⁻¹. | researchgate.net |

| Adsorbent | Isotherm Model | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|

| Natural Clay | Langmuir & Redlich-Peterson | Data not specified. | frontiersin.orgnih.gov |

| Spent Tea Leaves | Freundlich | Data not specified. | deswater.comresearchgate.net |

| Spent Tea Bags | Langmuir | Data not specified. | deswater.comresearchgate.net |

| Sepiolite | Freundlich | Data not specified. | researchgate.net |

| Montmorillonite Clay | Langmuir | 526.15 mg/g | scielo.brscielo.br |

| (GA/AAm)-ES/GO Hydrogel | Langmuir | 313.3 mg/g | researchgate.net |

Efficacy of Natural and Engineered Adsorbents for this compound Capture

A wide array of low-cost and specially engineered materials have been investigated for their potential to remove this compound from wastewater.

Clay minerals are considered effective, low-cost adsorbents due to their layered structure, high surface area, and cation exchange capacity. frontiersin.orgnih.gov Natural clay, with smectite as its major mineral component, has been successfully used to adsorb Astrazon Red FBL. frontiersin.orgnih.govresearchgate.net The adsorption process is often driven by physical interactions between the clay particles and the cationic dye molecules. frontiersin.orgnih.gov Montmorillonite, another type of clay, has shown a remarkably high adsorption capacity for Astrazon Red Violet, a similar cationic dye. scielo.brscielo.br Sepiolite has also been studied, with results indicating that the Freundlich model best describes its adsorption behavior for this compound. researchgate.net

Agricultural by-products and other forms of biomass are attractive as adsorbents because they are abundant, inexpensive, and biodegradable. frontiersin.org Spent tea leaves and used tea bags have proven to be effective low-cost adsorbents for the removal of this compound. deswater.comresearchgate.net The porous structure and the presence of various functional groups on the surface of these materials facilitate dye uptake. researchgate.net Studies have shown that the adsorption mechanism can differ even between similar biomass materials, with spent tea leaves following the Freundlich isotherm and tea bags fitting the Langmuir model. deswater.comresearchgate.net

Nanocomposite hydrogels are advanced materials that combine the properties of polymers and nanomaterials to create highly effective adsorbents. researchgate.netresearchgate.net A nanocomposite hydrogel composed of Gum Acacia, Acrylamide, calcined eggshell, and Graphene Oxide ((GA/AAm)-ES/GO) was synthesized using gamma radiation and demonstrated superior adsorption for this compound. researchgate.net This material exhibited a high maximum monolayer adsorption capacity of 313.3 mg/g, with the Langmuir isotherm providing the best fit for the equilibrium data. researchgate.net The hydrophilic nature of the hydrogel, combined with the chelating groups on its polymeric backbone and the dual effect of eggshell and graphene oxide, enhances its adsorption capability. researchgate.netresearchgate.net

Biomass-Derived Adsorbents for this compound Mitigation

Influence of Environmental Parameters on this compound Adsorption Dynamics

The efficiency of the adsorption process is highly dependent on several environmental and operational parameters.

pH: The pH of the aqueous solution is a critical factor. For cationic dyes like this compound, adsorption capacity generally increases with increasing pH. researchgate.netresearchgate.net For example, the optimal pH for removal using a (GA/AAm)-ES/GO nanocomposite hydrogel was found to be 9. researchgate.net Similarly, for spent tea leaves and tea bags, the optimal pH was 10 and 9, respectively. researchgate.net This is because at higher pH, the adsorbent surface tends to be more negatively charged, which promotes electrostatic attraction with the positively charged cationic dye molecules.

Temperature: The effect of temperature varies depending on the adsorbent. For natural clay, the amount of adsorbed dye decreased as the temperature increased, indicating an exothermic process. frontiersin.orgdntb.gov.uanih.gov In contrast, studies on montmorillonite clay found that adsorption capacity increased with temperature, suggesting an endothermic process. scielo.brscielo.br

Initial Dye Concentration: As the initial concentration of this compound increases, the amount of dye adsorbed per unit mass of the adsorbent also increases. frontiersin.orgnih.govscielo.br This is attributed to the higher concentration gradient, which acts as a driving force for the transfer of dye molecules from the solution to the adsorbent surface. frontiersin.org

Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the greater availability of active sites and a larger surface area. researchgate.netnih.gov However, the amount of dye adsorbed per unit mass of the adsorbent (q_e) may decrease. researchgate.netnih.gov

Degradation Pathways and Processes for this compound and Related Azo Dyes

The degradation of azo dyes, such as this compound, can be achieved through various biological and chemical methods. These processes aim to break down the complex dye molecules into simpler, less harmful compounds.

Biological Degradation of this compound and Azo Dyes

Biological degradation methods utilize microorganisms like bacteria and fungi to break down azo dyes. frontiersin.org These methods are considered environmentally friendly and cost-effective alternatives to conventional physicochemical treatments. envirobiotechjournals.com

The initial and most critical step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). scholarsresearchlibrary.com This process is primarily mediated by enzymes called azoreductases. scholarsresearchlibrary.comfrontiersin.org Azoreductases catalyze the transfer of electrons from electron donors like NADH or NADPH to the azo bond, resulting in the formation of colorless aromatic amines. scholarsresearchlibrary.comresearchgate.net This enzymatic reaction can occur both inside and outside the microbial cell. mdpi.com

The presence of oxygen can inhibit the activity of azoreductases, as it competes for the reducing equivalents required for the azo bond reduction. scholarsresearchlibrary.com Therefore, anaerobic or microaerophilic conditions often favor the initial decolorization of azo dyes. mdpi.com Following the initial anaerobic cleavage, the resulting aromatic amines, which can sometimes be toxic, are typically further degraded under aerobic conditions by other microbial enzymes like mono- and dioxygenases. frontiersin.org

Table 1: Examples of Bacteria and their Enzymes in Azo Dye Degradation

| Bacterial Species | Key Enzymes | Dye Type Degraded | Reference |

| Pseudomonas stutzeri | Azoreductase, Laccase | Acid Blue 113 | mdpi.com |

| Aeromonas hydrophila | Laccase, Azoreductase | Reactive Red 195 | mdpi.com |

| Lysinibacillus sphaericus | Laccase, Azoreductase | Reactive Red 195 | mdpi.com |

| Bacillus subtilis | Azoreductase | Azo dyes | scholarsresearchlibrary.com |

| Halomonas sp. | Azoreductase | Azo dyes | frontiersin.org |

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of dyes, including Astrazon Red FBL. ijcrr.comkoreascience.kr Their efficiency stems from the secretion of powerful extracellular lignin-modifying enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). tandfonline.com These enzymes have a non-specific substrate range, allowing them to degrade complex organic pollutants. researchgate.net

The bioremediation process using fungi involves two main mechanisms: biosorption, where the dye is adsorbed onto the fungal biomass, and biodegradation, where the dye is broken down by enzymes. For instance, in the decolorization of Astrazon Red FBL by Funalia trogii, biosorption accounted for a portion of the color removal, but the primary mechanism was metabolic degradation. researchgate.netresearchgate.net

During the degradation of dyes, microorganisms can be exposed to oxidative stress due to the generation of reactive oxygen species (ROS). nih.govfrontiersin.org To counteract this, fungi have developed protective mechanisms, including the production of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. tandfonline.comfrontiersin.org These enzymes help protect the fungal cells from damage and can also play a role in the decolorization process itself. researchgate.net The co-existence of toxic metals and organic pollutants can sometimes enhance the fungal biomineralization of metals and accelerate the removal of the organic pollutants through a process that catalyzes ROS generation. nih.gov

Table 2: Fungal Species Used in Azo Dye Bioremediation

| Fungal Species | Dye Degraded | Key Mechanisms/Enzymes | Reference |

| Funalia trogii | Astrazon Red FBL | Biosorption, Microbial Metabolism | researchgate.netresearchgate.net |

| Funalia trogii | Astrazone Blue FGRL | Biosorption | |

| Aspergillus flavus | Reactive Red 198 | Biodegradation | |

| Pleurotus ostreatus | Direct Blue 14 | Biodegradation | |

| Aspergillus niger | Orange II | Oxidative stress response, ROS generation | nih.gov |

To apply microbial degradation on an industrial scale, various bioreactor configurations have been developed. researchgate.netacs.org These systems aim to maintain a high concentration of active microorganisms and optimize conditions for efficient dye removal. acs.org Common types of bioreactors used for azo dye treatment include packed-bed, fluidized-bed, and upflow column bioreactors. researchgate.netmdpi.com

Immobilizing microbial cells on a support material, such as polyurethane foam, is a common strategy to enhance bioreactor performance. mdpi.com Immobilization helps to retain the microbial biomass, increase stability, and facilitate continuous operation. frontiersin.org For example, a polyurethane foam-immobilized microbial consortium in an upflow column bioreactor achieved high removal efficiencies for the azo dye Congo Red. mdpi.com

Bioreactor design often incorporates sequential anaerobic and aerobic stages to achieve complete degradation. researchgate.netacs.org The initial anaerobic phase promotes the reductive cleavage of the azo bond, leading to decolorization. acs.org The subsequent aerobic phase is crucial for the degradation of the resulting aromatic amines, thus detoxifying the effluent. mdpi.com The effectiveness of these bioreactors is demonstrated by significant reductions in chemical oxygen demand (COD), biological oxygen demand (BOD), and total organic carbon (TOC). mdpi.com

Fungal Bioremediation of Astrazone Red FBL and Oxidative Stress Responses

Advanced Oxidation Processes (AOPs) for this compound and Related Dyes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.irmdpi.com These processes are known for their high efficiency in degrading recalcitrant compounds like azo dyes. atlantis-press.com

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. jofamericanscience.orgresearchgate.net This process is effective for the decolorization and degradation of azo dyes. jofamericanscience.org The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals and improving the degradation efficiency. jofamericanscience.orgmdpi.com

The efficiency of Fenton and photo-Fenton oxidation is influenced by several factors, including pH, the concentrations of iron ions and hydrogen peroxide, and the chemical structure of the dye. jofamericanscience.orgresearchgate.net Typically, these processes are most effective under acidic conditions (around pH 3). jofamericanscience.orgarcjournals.org Studies have shown that the photo-Fenton process generally exhibits higher decolorization efficiency compared to the Fenton process alone. jofamericanscience.orgresearchgate.net For example, in a comparative study of two azo dyes, the decolorization efficiency followed the order of photo-Fenton > photo-Fenton-like > Fenton > Fenton-like. jofamericanscience.org The degradation of the dye molecule can lead to the formation of smaller organic compounds, such as organic acids, which can cause a drop in the pH of the solution.

Table 3: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Degradation

| Process | Key Reactants | Advantages | Optimal pH | Reference |

| Fenton | Fe²⁺, H₂O₂ | Effective for decolorization | ~3 | jofamericanscience.orgarcjournals.org |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Higher degradation efficiency, faster reaction rates | ~3 | jofamericanscience.orgmdpi.com |

Ozonation and Combined Ozonation Processes in Dye Degradation

Ozonation is recognized as a highly effective method for degrading synthetic dyes due to the strong oxidizing potential of ozone (O₃). The process can proceed through two primary mechanisms: direct reaction with molecular ozone, which is more selective, or indirect reaction with highly reactive hydroxyl radicals (•OH) generated from ozone decomposition, particularly at alkaline pH. dergipark.org.trresearchgate.net Ozone is particularly effective at cleaving the chromophoric groups of azo dyes, such as the nitrogen-nitrogen double bond (-N=N-), leading to rapid decolorization. researchgate.net This initial attack breaks the conjugation, converting high-molecular-weight compounds into smaller, often more biodegradable molecules like organic acids. researchgate.net

While ozonation alone is potent for color removal, its efficiency in achieving complete mineralization (conversion to CO₂ and water) can be limited, and the operational costs can be high. researchgate.net To overcome these limitations, ozonation is often integrated with other treatment methods. Combined processes, such as ozonation with biological treatment, have shown synergistic effects, where ozonation acts as a pre-treatment to enhance the biodegradability of the dye effluent. dergipark.org.trchemicalbook.com

A study investigating the degradation of several dyes, including this compound, employed a combined treatment of electron beam irradiation and ozonation. This combined approach resulted in a more significant degradation of the dye compared to either treatment used alone, demonstrating a synergistic enhancement in the removal of toxic dye pollutants from wastewater.

Photocatalytic Degradation Using Semiconductor Materials for Azo Dyes

Photocatalysis using semiconductor materials is a prominent Advanced Oxidation Process (AOP) for the degradation of organic pollutants like azo dyes. This technology utilizes a semiconductor, most commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (typically UV), generates electron-hole pairs. researchgate.netsmolecule.com These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻), which then attack and degrade the dye molecules. researchgate.net

The degradation process is influenced by several factors, including the pH of the solution, the concentration of the dye, the catalyst dosage, and the intensity of the light source. researchgate.net For instance, the surface charge of the catalyst is pH-dependent, which affects its ability to adsorb dye molecules, a crucial step for efficient degradation. dergipark.org.tr Kinetic studies often show that the photocatalytic degradation of azo dyes follows the Langmuir-Hinshelwood model, which can be simplified to pseudo-first-order kinetics at low dye concentrations. researchgate.netmdpi.com

While specific studies on this compound are limited, research on related dyes such as Astrazon Brilliant Red 4G and Astrazon Brilliant Red has demonstrated the efficacy of this method. ZnO/Au nanocomposites have been shown to be effective photocatalysts for the decolorization of Astrazon Brilliant Red. ijcce.ac.ir Similarly, studies on other azo dyes show that modifying catalysts, for example by doping TiO₂ with metals or combining it with other materials like kaolinite, can enhance photocatalytic activity. researchgate.netdntb.gov.ua

Table 1: Research Findings on Photocatalytic Degradation of Astrazon-related Dyes

| Dye Name | Catalyst | Key Findings |

| Astrazon Brilliant Red | ZnO/Au Nanocomposites | Demonstrated effective decolorization activity. ijcce.ac.ir |

| Astrazon Blue, Allura Red, Brilliant Blue | UiO-66-NDC (a Metal-Organic Framework) | High degradation rates observed: 96% for Astrazon Blue in 45 min, 91% for Allura Red in 120 min. dergipark.org.tr |

| Astrazon red | Tragopogon sp. biomass (Biosorption) | Optimal adsorption at pH=6; process determined to be physical adsorption. researchgate.net |

Gamma Irradiation for Decoloration and Detoxification of Astrazon Red FBL

Gamma irradiation is another AOP that utilizes high-energy photons to induce the radiolysis of water, generating reactive species such as hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species are highly effective in breaking down complex organic molecules.

A detailed study was conducted on the decoloration and detoxification of Astrazon Red FBL, a closely related dye, using gamma rays. dergipark.org.tr The research investigated the effects of absorbed dose, pH, and the presence of oxygen or hydrogen peroxide (H₂O₂) on the degradation process. The results showed that the dye's primary absorption peak at 530 nm decreased with an increasing irradiation dose, indicating effective decolorization. dergipark.org.tr

The biodegradability, assessed by the BOD₅/COD ratio, was improved at a dose of 2 kGy. dergipark.org.tr Furthermore, the process was optimized for mineralization and decoloration under different atmospheric conditions. Toxicity, measured by a Microtox test, was significantly reduced. For instance, at a dose of 5 kGy in an O₂ saturated solution, toxicity was reduced by 86.7%. dergipark.org.tr These findings suggest that gamma irradiation is a viable technology for treating water contaminated with this dye. dergipark.org.trdergipark.org.tr

Table 2: Optimum Conditions for Gamma Irradiation of Astrazon Red FBL

| Parameter | Condition | Outcome | Citation |

| Atmosphere | Air-saturated | 5 kGy dose, pH 9 | Optimum for mineralization & decoloration |

| O₂-saturated | 5 kGy dose, pH 11 | Optimum for mineralization & decoloration | |

| 2.6 mM H₂O₂ | 7 kGy dose, pH 11 | Optimum for mineralization & decoloration | |

| Toxicity Reduction | Air-saturated | 5 kGy dose | 81.2% reduction |

| O₂-saturated | 5 kGy dose | 86.7% reduction | |

| 2.6 mM H₂O₂ | 7 kGy dose | 56.3% reduction |

Other Chemical Degradation Approaches for this compound

Electrochemical Oxidation of Astrazon Red Violet 3RN Dye

Electrochemical oxidation is an AOP where organic pollutants are destroyed by electrochemically generated species. Using a Ti/IrO₂/RuO₂ anode, the electrochemical oxidation of Astrazon Red Violet 3RN dye has been systematically evaluated. researchgate.net The study explored the influence of key operational parameters, including the type and concentration of the supporting electrolyte, initial dye concentration, current density, pH, and temperature. researchgate.net

The removal efficiency was found to be highly dependent on these parameters. For example, a removal efficiency of over 90% was achieved with high concentrations of NaCl as the supporting electrolyte and at lower pH values (pH 3.0 to ~7.5). researchgate.net An increase in temperature generally promoted faster degradation and lower energy consumption. researchgate.net

The kinetics of the degradation process were found to best fit a pseudo-first-order model. researchgate.net The activation energy (Ea) for the process was calculated to be 13.707 kJ/mol using the Arrhenius equation, and thermodynamic parameters were also determined. ijcce.ac.ir This indicates that electrochemical oxidation is a promising and controllable method for the degradation of this class of dyes.

Table 3: Effect of Process Variables on Electrochemical Oxidation of Astrazon Red Violet 3RN

| Variable | Condition | Effect on Removal Efficiency | Citation |

| Initial Dye Concentration | 50 mg/L → 1000 mg/L | Decrease from 99.84% to 65.02% | researchgate.net |

| Current Density | 0.44 mA/cm² → 1.79 mA/cm² | Minor change (99.34% to 92.79%) but significant increase in energy consumption | researchgate.net |

| pH | Acidic to Neutral (3.0 - 7.5) | High efficiency (>90%) | researchgate.net |

| Temperature | Increase from 10°C to 55°C | Promoted faster degradation and lower energy consumption | researchgate.net |

| Supporting Electrolyte | NaCl (≥ 5.0 mM) | High efficiency (>90%) | researchgate.net |

Decomposition Kinetics of this compound at Elevated Temperatures

The thermal stability of azo dyes is a critical parameter, particularly in industrial applications where high temperatures may be encountered. Information available suggests that at elevated temperatures, this compound can undergo decomposition. smolecule.com This thermal breakdown may result in the formation of smaller molecules, which could include aromatic amines. smolecule.com However, specific studies detailing the thermal decomposition kinetics, such as activation energy and reaction order for this compound, are not extensively documented in the reviewed literature. General methods for studying such kinetics, like thermogravimetric analysis (TGA), are used to determine the activation energy of decomposition by analyzing mass loss at various heating rates. bath.ac.uk

Photostability and Photodegradation Kinetics of this compound

Photostability refers to a dye's resistance to fading or changing color upon exposure to light. For textile applications, this is measured as light fastness. Technical data for the related Astrazon Red FBL indicate that cationic dyes can have moderate to very low light fastness, depending on the fabric and dyeing conditions. dystar.com This suggests a susceptibility to photodegradation.

The photodegradation of dyes in aqueous solutions can often be modeled using pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model for heterogeneous photocatalysis. mdpi.com The process involves the absorption of photons by the dye molecule, leading to an excited state that can then undergo various reactions, including cleavage of the azo bond and gradual breakdown of the aromatic structures. While the general principles of photodegradation kinetics are well-established for azo dyes, specific kinetic parameters and detailed pathway analysis for the direct photodegradation of this compound in solution are not widely available in the consulted sources. Studies on related dyes often focus on adsorption processes, which can compete with or precede photodegradation. researchgate.netresearchgate.net

Ecotoxicological Assessments and Environmental Impact Studies of this compound and its Metabolites

The release of azo dyes, such as this compound (also known as Basic Red 46), into aquatic ecosystems is a significant environmental concern. longdom.orgijcce.ac.ir These synthetic compounds are often resistant to degradation and can persist in the environment. longdom.org Ecotoxicological studies are crucial for understanding the potential harm these dyes and their breakdown products pose to aquatic life and for developing effective remediation strategies.

Acute and Chronic Aquatic Toxicity Studies of Azo Dyes (e.g., Zebrafish Embryos, Microtox Bioluminescent Test)

This compound is classified as very toxic to aquatic life, with long-lasting effects. carl-jaeger.de Acute toxicity testing provides insights into the immediate adverse effects of a chemical on an organism. One study determined the 168-hour median lethal concentration (LC50) of Astrazon Red FBL for Xenopus laevis (African clawed frog) tadpoles to be 0.35 mg/L, indicating high toxicity to this amphibian species. researchgate.net

The Microtox® bioluminescent test, which uses the marine bacterium Aliivibrio fischeri, is a rapid and widely used method for assessing the acute toxicity of chemical substances. dergipark.org.trmodernwater.com The test measures the reduction in light output from the bacteria upon exposure to a toxic sample; a greater reduction in light signifies higher toxicity. modernwater.com For Astrazon Red FBL, the Microtox test has been employed to evaluate the effectiveness of remediation technologies like gamma irradiation. dergipark.org.trdergipark.org.tr Studies have shown that while the untreated dye solution is toxic, treatment can significantly reduce its toxicity. For instance, after applying a 5 kGy dose of radiation in an oxygen-saturated environment, a toxicity reduction of 86.7% was achieved. dergipark.org.trdergipark.org.trdergipark.org.tr Similarly, in an aerated solution, the toxicity was reduced by 81.2%. dergipark.org.trdergipark.org.tr

| Organism | Test Type | Endpoint | Result | Reference |

|---|---|---|---|---|

| Xenopus laevis (Tadpoles) | Acute Lethality | 168-h LC50 | 0.35 mg/L | researchgate.net |

| Aliivibrio fischeri (Microtox Test) | Toxicity Reduction via Gamma Irradiation (in O₂ saturated solution) | % Reduction | 86.7% | dergipark.org.tr, dergipark.org.tr |

| Aliivibrio fischeri (Microtox Test) | Toxicity Reduction via Gamma Irradiation (in aerated solution) | % Reduction | 81.2% | dergipark.org.tr, dergipark.org.tr |

Biodegradability Assessment and Mineralization Efficiency (BOD5/COD)

The biodegradability of wastewater contaminants is often assessed by the ratio of the 5-day Biochemical Oxygen Demand (BOD5) to the Chemical Oxygen Demand (COD). The BOD5/COD ratio indicates the fraction of a substance that can be degraded by microorganisms. A ratio below 0.3 suggests that the wastewater is difficult to treat biologically, while a ratio above 0.5 is considered to be easily biodegradable. pjbt.org

Untreated this compound is considered non-biodegradable or poorly biodegradable. researchgate.netcore.ac.uk Studies on similar dyes, like Astrazon Black FDL, confirm that the unirradiated dye is non-biodegradable. researchgate.net However, the biodegradability of Astrazon Red FBL solutions can be significantly improved through treatment processes such as gamma irradiation. dergipark.org.trdergipark.org.trdergipark.org.tr Research has demonstrated that applying a 2 kGy dose of radiation enhances the BOD5/COD ratio, indicating that the breakdown products are more amenable to biological degradation than the parent dye molecule. dergipark.org.trdergipark.org.trdergipark.org.tr This improvement is attributed to the transformation of the complex, refractory organic structure into smaller, more biodegradable compounds. researchgate.netdergipark.org.tr

Mineralization refers to the complete conversion of organic pollutants into inorganic substances like carbon dioxide and water. aidic.it The efficiency of mineralization can be measured by the removal of Total Organic Carbon (TOC). In one study using a photocatalytic degradation process, a TOC removal efficiency of 61% was achieved for Astrazon Red FBL under optimized conditions, demonstrating partial mineralization of the dye. aidic.it

| Parameter | Condition | Result | Significance | Reference |

|---|---|---|---|---|

| BOD5/COD Ratio | Untreated Dye | Low (Considered non-biodegradable) | Resistant to conventional biological treatment. | researchgate.net |

| BOD5/COD Ratio | After 2 kGy Gamma Irradiation | Improved | Degradation products are more biodegradable. | dergipark.org.tr, dergipark.org.tr, dergipark.org.tr |

| Mineralization (TOC Removal) | After Photocatalytic Treatment | 61% | Partial conversion of the organic dye to inorganic products. | aidic.it |

Genotoxicity and Mutagenicity of Azo Dye Degradation Products

While parent azo dye molecules may not always show mutagenic properties in standard tests, there is significant concern regarding the toxicity of their degradation products. longdom.orgnih.gov The reductive cleavage of the characteristic azo bond (-N=N-), often occurring under anaerobic conditions by microorganisms, can lead to the formation of aromatic amines. nih.govnih.gov These intermediate metabolites are often reported to be more hazardous, and potentially carcinogenic and mutagenic, than the original dye compound. longdom.orgnih.gov

For example, the standard Ames test, using Salmonella typhimurium strains TA98 and TA100, has not consistently demonstrated mutagenicity for various parent azo dyes. nih.gov However, evidence suggests that the reduction products of these dyes can exhibit direct-acting oxidative genotoxicity. nih.gov This toxicity is linked to the production of superoxide free radicals by the reduced dye metabolites. nih.gov The harmful derivatives from azo dye breakdown can include compounds like benzidine (B372746) and other substituted aromatic amines, which are known to be toxic. nih.gov

Therefore, while data on the genotoxicity of specific this compound degradation products is limited, the general evidence for the azo class of dyes indicates a potential risk. longdom.org Detoxification monitoring is a critical component of evaluating the effectiveness of any remediation technique for dye-containing effluents to ensure that the treatment process does not generate intermediates that are more harmful than the parent compound. iwaponline.com

Evolution of Research Paradigms Pertaining to Astrazon Red 6b

The focus of research on Astrazon Red 6B has evolved from its initial application as a textile dye to a more nuanced understanding of its environmental and chemical properties. Early research was likely centered on its synthesis, dyeing properties, and performance in textile applications. chemicalbook.comchemimpex.com

More recently, the research paradigm has shifted towards addressing the environmental consequences of its widespread use. This has led to a surge in studies focused on its detection in and removal from industrial wastewater. smolecule.comresearchgate.netresearchgate.net This shift reflects a broader trend in chemical research towards sustainability and environmental remediation.

Current research is characterized by an interdisciplinary approach, combining principles of chemistry, environmental science, and materials science. Scientists are not only investigating methods for its removal but are also exploring ways to utilize it in novel applications. For example, the study of its adsorption onto low-cost, waste-derived materials represents a move towards a circular economy model. researchgate.net Furthermore, investigations into its potential as a photosensitizer, while still in early stages, indicate a forward-looking approach to finding new, high-value applications for this established compound. smolecule.com

The table below provides a summary of the key research areas and findings related to this compound.

| Research Domain | Key Research Focus | Examples of Research Findings |

| Environmental Science | Removal from wastewater | Effective adsorption onto waste tea leaves and sepiolite (B1149698). researchgate.netgtu.edu.tr Degradation through radiolysis. |

| Analytical Chemistry | Model compound for dye behavior | Adsorption kinetics follow models like Langmuir and Freundlich. researchgate.net |

| Materials Science | Development of new materials | Incorporation into hydrogel nanocomposites for dye removal. researchgate.net |

Advanced Research Applications of Astrazon Red 6b

Astrazon Red 6B in Advanced Analytical Chemistry Methodologies

The distinct spectrophotometric properties of this compound have been leveraged for the development of sensitive and efficient analytical methods. Its ability to form ion-association complexes is particularly valuable for detecting trace amounts of specific analytes.

A novel analytical procedure has been developed for the determination of mercury(II) (Hg(II)). researchgate.nettubitak.gov.trresearchgate.net This method is based on the formation of an ion associate between the bromide complex of Hg(II) and the this compound dye. researchgate.netresearchgate.nettubitak.gov.tr The resulting complex can be extracted and quantified using spectrophotometry. tubitak.gov.tr

The underlying chemistry involves the reaction of Hg(II) with bromide ions to form a negatively charged complex, which then pairs with the cationic this compound reagent. researchgate.nettubitak.gov.tr This ion-association complex is then extracted into an organic solvent phase for measurement. tubitak.gov.tr The method demonstrates a linear response within a specific concentration range, allowing for the quantification of mercury in various samples, particularly water. tubitak.gov.tr Under optimal conditions, the calibration curve for Hg(II) was found to be linear in the range of 8 to 200 µg L⁻¹, with a limit of detection (LOD) of 1.5 µg L⁻¹. tubitak.gov.trtubitak.gov.tr

Table 1: Optimized Conditions for Spectrophotometric Determination of Mercury(II) using this compound

| Parameter | Optimized Condition | Source |

| pH | 2.0 | tubitak.gov.trtubitak.gov.tr |

| Potassium Bromide (KBr) Concentration | 0.01 mol L⁻¹ | tubitak.gov.trtubitak.gov.tr |

| This compound (AR6B) Concentration | 2 x 10⁻⁴ mol L⁻¹ | tubitak.gov.trtubitak.gov.tr |

| Extraction Solvent | Toluene:Dichloroethane (4:1, v/v) | tubitak.gov.trresearchgate.net |

| Solvent Volume | 50 µL | tubitak.gov.trtubitak.gov.tr |

| Vortex Mixing Rate | 1600 rpm | tubitak.gov.tr |

| Vortex Mixing Time | 100 s | tubitak.gov.tr |

To enhance the efficiency and align with the principles of green analytical chemistry, the spectrophotometric assay for mercury has been coupled with advanced microextraction techniques. tubitak.gov.tr Specifically, vortex-assisted liquid-liquid microextraction (VALLME) has been successfully employed. researchgate.nettubitak.gov.trresearchgate.net This approach significantly reduces the consumption of organic solvents compared to traditional liquid-liquid extraction methods. tubitak.gov.tr

In the VALLME procedure, a small volume of an appropriate extraction solvent is added to the aqueous sample containing the ion associate formed between the Hg(II)-bromide complex and this compound. researchgate.nettubitak.gov.tr Vigorous mixing, typically using a vortex mixer, creates a fine cloudy emulsion, facilitating the rapid transfer of the analyte complex from the aqueous phase to the organic phase. tubitak.gov.trnih.gov Subsequent centrifugation separates the two phases, and the analyte-rich organic phase is collected for spectrophotometric analysis. researchgate.net This combination of ion-pair formation with VALLME provides a high enrichment factor, enhancing the sensitivity of the mercury detection method. tubitak.gov.tr The enrichment factor for mercury in a 5-mL sample was determined to be 7.3. tubitak.gov.tr

Spectrophotometric Determination of Mercury(II) Utilizing this compound as a Reagent

This compound in Biomedical and Biological Research

The fluorescent nature and cationic charge of this compound have prompted investigations into its potential uses in biomedical and biological studies.

This compound has been explored for its potential as a photosensitizer in photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent and a specific type of light to kill target cells. smolecule.comasiancancer.com When a photosensitizer is exposed to light of a particular wavelength, it produces a form of oxygen that is toxic to nearby cells. asiancancer.com While this compound has demonstrated some photosensitizing activity, its effectiveness and selectivity for therapeutic applications are not yet well-established, and further research is required to validate its potential in this area. smolecule.com

As a cationic dye, this compound can interact with negatively charged components within cells, such as nucleic acids. smolecule.com This characteristic makes it a candidate for use as a fluorescent stain in biological research. smolecule.comchemimpex.com It is recognized as a fluorochrome with specific excitation and emission wavelengths, which is fundamental for fluorescent labeling applications. microspheres.usbiosyn.comevidentscientific.com However, its staining properties have not been extensively characterized, and it may offer limited specificity compared to more established biological dyes. smolecule.com

Table 2: Fluorescence Properties of this compound

| Property | Wavelength (nm) | Source |

| Excitation Maximum | 520 | microspheres.usbiosyn.comevidentscientific.com |

| Emission Maximum | 595 | microspheres.usbiosyn.comevidentscientific.com |

Investigation of this compound as a Photosensitizer in Photodynamic Therapy (PDT)

Exploratory Applications of this compound in Materials Science and Nanotechnology

The interaction of this compound with various polymers and nanomaterials is an emerging area of research. These studies explore how the dye can be incorporated into or interact with new materials, potentially for applications in sensing, coloring, or environmental remediation.

Research has shown that this compound can be adsorbed by materials such as polymeric ion-exchange resins and nanocomposite hydrogels. researchgate.net One study focused on the removal of the dye from aqueous solutions using a nanocomposite hydrogel composed of Gum Acacia, Acrylamide, calcinated Eggshell, and Graphene oxide. researchgate.net This demonstrates an interaction between the dye and a sophisticated nanomaterial, which is relevant for developing new materials for environmental applications. researchgate.net Furthermore, the radiolysis of this compound has been studied, indicating that its degradation can be influenced by gamma irradiation, a process used in materials modification. The use of nanotechnology to create structural colors, as opposed to using traditional pigments, is a growing field where dyes like this compound could find new roles in creating materials with novel optical properties. polymernanocentrum.cz

Integration of this compound with Nanomaterials for Enhanced Functionalities

The integration of this compound with various nanomaterials has opened new avenues for creating advanced composite materials with synergistic properties and enhanced functionalities. These hybrid materials leverage the unique characteristics of both the dye and the nanoscale components, leading to novel applications, particularly in environmental remediation and sensing.

A significant area of research involves the use of nanocomposite hydrogels for the removal of this compound from aqueous solutions. One notable study details the synthesis of a nanocomposite hydrogel composed of Gum Acacia (GA), Acrylamide (AAm), calcined Eggshell (ES), and Graphene Oxide (GO). researchgate.netresearchgate.net This (GA/AAm)-ES/GO hydrogel, created using gamma radiation-induced copolymerization, demonstrated superior adsorption capabilities for this compound. researchgate.net The research found that the combination of eggshell and graphene oxide within the hydrogel matrix significantly enhanced its adsorption capacity, achieving a maximum monolayer dye adsorption of 313.3 mg/g. researchgate.net The high surface area and abundant functional groups on the graphene oxide surface, coupled with the porous structure of the hydrogel, create an efficient system for capturing dye molecules. researchgate.netundip.ac.id

Table 1: Components and Properties of (GA/AAm)-ES/GO Nanocomposite for this compound Adsorption

| Component | Role in Nanocomposite | Observed Enhancement |

|---|---|---|

| Gum Acacia (GA) | Natural biopolymer, part of the hydrogel backbone | Provides biocompatibility and gel structure. |

| Acrylamide (AAm) | Monomer, forms polyacrylamide chains | Creates a stable, cross-linked hydrogel network. researchgate.net |

| Eggshell (ES) | Low-cost filler, source of calcium carbonate | Contributes to the porous structure and adsorption sites. |

| Graphene Oxide (GO) | Nanomaterial filler with high surface area | Significantly improves adsorption capacity due to its surface functional groups (epoxy, hydroxyl, carboxyl) and π-π stacking interactions with the dye. researchgate.netundip.ac.id |

Beyond hydrogels, the unique optical and electronic properties of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), present compelling opportunities for functional materials incorporating this compound. mdpi.commdpi.com These nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which gives them vibrant, size-dependent colors and makes them highly sensitive to changes in their local dielectric environment. mdpi.comnih.gov Functionalizing AuNPs or AgNPs with this compound could lead to the development of highly sensitive colorimetric sensors. mdpi.comresearchgate.net The binding of a target analyte to the dye-nanoparticle conjugate could induce a change in the nanoparticle's aggregation state, resulting in a visible color shift. mdpi.com

Furthermore, both gold and silver nanoparticles are excellent platforms for Surface-Enhanced Raman Scattering (SERS), a technique that dramatically amplifies the Raman signal of molecules adsorbed onto their surface. mdpi.comnih.gov By using this compound as a reporter molecule on a SERS-active substrate, it would be possible to develop advanced diagnostic and detection tools.

Table 2: Potential Functionalities of this compound-Nanoparticle Conjugates

| Nanomaterial | Key Property | Potential Enhanced Functionality with this compound |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Localized Surface Plasmon Resonance (LSPR), SERS, Biocompatibility | Colorimetric sensing (analyte detection through color change), SERS-based detection, targeted imaging. mdpi.comhilarispublisher.com |

| Silver Nanoparticles (AgNPs) | Strong LSPR, High SERS Enhancement, Antimicrobial Properties | Highly sensitive colorimetric and SERS-based sensors, development of materials with combined antimicrobial and coloring properties. nih.govhilarispublisher.com |

Development of Responsive Materials Incorporating this compound

"Smart" or responsive materials, which can change their properties in response to external stimuli, are at the forefront of materials science. This compound, with its distinct chromophoric (color-producing) properties, is a candidate for integration into such systems, particularly in the development of chemical sensors and responsive hydrogels.

Hydrogels are particularly suitable as responsive materials due to their ability to undergo significant changes in volume or other properties in response to stimuli like pH, temperature, or the presence of specific chemicals. researchgate.net The (GA/AAm)-ES/GO nanocomposite hydrogel, for instance, demonstrates a chemical response through its selective adsorption of the cationic dye this compound from water. researchgate.netafricaresearchconnects.com

Building on this, the development of hydrogel-based sensors that provide a visual signal is a promising research direction. Studies on related dyes, such as rhodamine derivatives, have shown the successful creation of hydrogel sensors that change color or fluoresce in the presence of specific metal ions like Hg²⁺ or Fe³⁺. rsc.orgwindows.netmdpi.com In these systems, the dye molecule is anchored within the polymer matrix. mdpi.com The binding of the target ion to the dye triggers a structural change in the dye (e.g., the opening of a spirolactam ring), leading to a dramatic and visible optical response. mdpi.com A similar principle could be applied to this compound, engineering a hydrogel that changes color or fluorescence upon interaction with a specific target analyte.

Table 3: Potential Stimuli-Responsive Systems with this compound

| Stimulus | Responsive Mechanism | Potential Application |

|---|---|---|

| Chemical Analyte | Binding of a target analyte to the dye causes a change in its electronic structure, leading to a colorimetric or fluorescent shift. rsc.orgmdpi.com | Visual sensors for detecting metal ions, pollutants, or biomolecules. |

| pH | Protonation or deprotonation of the dye or hydrogel matrix changes the charge and conformation, affecting color and swelling properties. rsc.org | pH-indicating materials, controlled release systems. |

| Redox Potential | The azo group (-N=N-) within the dye structure can be chemically reduced (cleaved), leading to a loss of color. rsc.orgtandfonline.comnih.gov | Redox-sensitive probes, materials for tracking anaerobic environments, or hypoxia-responsive systems. rsc.orgrsc.org |

Furthermore, the azo group, which is a core structural feature of this compound, is known to be susceptible to reduction under certain chemical conditions, such as in hypoxic (low oxygen) environments or in the presence of specific enzymes or reducing agents like sodium dithionite. rsc.orgrsc.org This redox-responsive cleavage of the azo bond leads to the decolorization of the dye. rsc.org This property could be harnessed to create materials that respond to changes in redox potential. For example, a hydrogel incorporating this compound could act as a sensor for hypoxic conditions, with the gel losing its color as the dye is reduced. rsc.org This concept has been demonstrated with other azo-containing macrocycles to create hypoxia-responsive supramolecular polymers and hydrogels. rsc.org

Analytical and Computational Characterization of Astrazon Red 6b

Spectroscopic Methodologies for Characterization of Astrazon Red 6B and its Transformation Products

Spectroscopic techniques are pivotal in the analysis of this compound, providing insights into its concentration, degradation, and interaction with other materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Concentration Determination and Degradation Monitoring

UV-Vis spectroscopy is a primary tool for the quantitative analysis of this compound. mt.com The concentration of the dye in an aqueous solution can be determined by measuring its absorbance at a specific wavelength, which for this compound is typically around 531 nm or 548 nm. frontiersin.orgresearchgate.net This method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration under specific conditions. ubbcluj.ro

In degradation studies, UV-Vis spectroscopy is employed to monitor the decrease in the dye's concentration over time. For instance, in photocatalytic degradation experiments, the change in the absorption spectra of an Astrazon Red FBL (a related dye) solution was observed under irradiation. dergipark.org.tr The reduction in the intensity of the characteristic absorption peak indicates the extent of dye removal. This technique is also used to assess the efficiency of various adsorbents in removing the dye from water. By measuring the absorbance of the solution before and after treatment, the percentage of dye removal can be calculated. iwaponline.com

Table 1: UV-Vis Spectroscopy Data for Astrazon Dyes

| Dye Name | Wavelength of Maximum Absorbance (λmax) | Application | Reference |

|---|---|---|---|

| This compound | 548 nm | Adsorption studies | researchgate.net |

| Astrazon Red FBL | Not Specified | Photocatalytic degradation | dergipark.org.tr |

| Astrazon Blue FGRL | Not Specified | Adsorption studies | scispace.com |

| Astrazon Red GTLN | Not Specified | Adsorption studies | pjoes.com |

Mass Spectrometry (GC-MS, MALDI-ToF-MS) for Metabolite Identification in Biodegradation Studies

Mass spectrometry techniques are crucial for identifying the intermediate products, or metabolites, formed during the biodegradation of dyes like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile organic compounds. In the context of dye degradation, GC-MS can be used to analyze the extracts of treated dye solutions to identify the breakdown products. scielo.org.mx

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is another valuable tool, particularly for the analysis of non-volatile and large molecules. researchgate.net It has been utilized in studies on the degradation of textile dyes to identify the resulting metabolites. cdnsciencepub.com This technique has also found application in the rapid identification of bacteria, which can be relevant for identifying microorganisms capable of biodegrading this compound. scielo.org.mxnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy in Adsorbent Characterization for this compound Sorption

Fourier-Transform Infrared (FTIR) spectroscopy is extensively used to characterize the functional groups present on the surface of adsorbents before and after the sorption of this compound. researchgate.net By comparing the FTIR spectra, it is possible to identify which functional groups are involved in the adsorption process. pjoes.com For example, shifts in the peaks corresponding to hydroxyl, carboxyl, or amine groups can indicate their participation in binding the dye molecules. pjoes.com

In a study using waste tea leaves as an adsorbent for this compound, FTIR analysis revealed the characteristic IR peaks of the dye's constituent groups. researchgate.net The spectra of the adsorbent before and after dye uptake can confirm the presence of the dye on the adsorbent surface and suggest the nature of the interaction (e.g., electrostatic attraction, hydrogen bonding).

Table 2: FTIR Characteristic Peaks for this compound and Adsorbents

| Sample | Characteristic Peaks (cm⁻¹) | Assigned Functional Groups | Reference |

|---|---|---|---|

| This compound | 2926, 2854 | C–H stretching | researchgate.net |

| 1649 | C=C stretching | researchgate.net | |

| Commercial Zeolite | 447–495 | O–Si–O symmetric stretching | iwaponline.com |

| 514–582 | Si–O–Si symmetric stretching and O–Si–O bending | iwaponline.com |

Application of Advanced Spectroscopic Techniques in Dye Analysis

Beyond the standard methods, advanced spectroscopic techniques offer deeper insights into the analysis of dyes like this compound. Techniques such as portable X-ray fluorescence (p-XRF) and fiber-optic Raman spectroscopy can provide elemental and structural information, respectively. mdpi.com These methods, often coupled with multivariate analysis, can help in the detailed characterization and differentiation of pigments. mdpi.com For instance, advanced techniques could be applied to study the interaction mechanisms between this compound and various composite adsorbents.

Computational Chemistry Approaches to this compound Molecular Systems

Computational chemistry provides a theoretical framework to understand the molecular properties of dyes like this compound at a fundamental level.

Quantum Chemical Calculations of Molecular Orbitals and Electronic Structure of Organic Dyes

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic structure and molecular orbitals of organic dyes. fiveable.metaylor.edu These calculations can predict molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO is related to the electronic transitions observed in UV-Vis spectroscopy. numberanalytics.com

By modeling the molecular orbitals, researchers can gain insights into the reactivity of the dye molecule. numberanalytics.comacs.org For instance, these calculations can help identify the sites on the molecule that are most susceptible to attack by reactive species during degradation processes. acs.org Such computational studies complement experimental findings and provide a more complete understanding of the chemical behavior of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Astrazon Red FBL |

| Astrazon Blue FGRL |

| Astrazon Red GTLN |

| Astrazon Pink FG |

| Toluene |

| Dichloroethane |

| Hematite |

| Silicon Dioxide |

| Alizarin |

| Purpurin |

Modeling of Interactions between this compound and Other Chemical Species

The interaction of this compound, a cationic dye, with other chemical species is a subject of significant research, particularly in the context of environmental remediation and analytical chemistry. Computational modeling plays a crucial role in understanding these interactions at a molecular level.

Modeling studies have elucidated the electrostatic interactions that govern the adsorption of this compound onto various surfaces. As a cationic dye, it readily interacts with negatively charged surfaces. For instance, the adsorption onto clay surfaces is predominantly driven by electrostatic interactions between the positively charged dye molecules and the negative sites on the clay structure. frontiersin.org The high fit of adsorption data to the Langmuir isotherm model suggests a homogeneous surface and monolayer adsorption, which is characteristic of strong electrostatic interactions. frontiersin.orgnih.gov

Computational chemistry has been employed to investigate the formation of complexes between this compound and other chemical species. researchgate.net One notable example is the interaction with bromide ions to form an ion associate with mercury(II) complexes. researchgate.net A proposed method for mercury determination is based on the formation of an ion associate between the bromide complex of Hg(II) and the this compound dye reagent. researchgate.net These interactions are critical for developing novel extraction and preconcentration procedures for trace metal analysis. researchgate.net

Furthermore, models often consider the influence of pH on these interactions. The surface charge of adsorbents and the ionization state of the dye can change with pH, affecting the strength of electrostatic attraction. For example, the adsorption capacity for Astrazon dyes on certain materials increases as the pH shifts, altering the surface charge of the adsorbent and enhancing the electrostatic pull between the adsorbent and the cationic dye. core.ac.uk

Simulation of Adsorption and Degradation Pathways for this compound

Simulation of Adsorption

The simulation of this compound adsorption is essential for designing and optimizing wastewater treatment processes. This is primarily achieved through kinetic and equilibrium isotherm models, which describe the rate and capacity of adsorption, respectively.

Kinetic Modeling: Kinetic studies are used to understand the rate-controlling steps of the adsorption process. The most commonly applied models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Numerous studies have found that the adsorption of this compound onto various adsorbents, such as clay, spent tea leaves, and tea bags, is best described by the pseudo-second-order kinetic model. nih.govresearchgate.netfrontiersin.orgdeswater.com This indicates that the adsorption process is likely controlled by chemisorption. scispace.com For instance, in the adsorption of Astrazon Red onto clay, the calculated rate constants were found to be higher for the smaller Astrazon Red molecules compared to larger Astrazon Blue molecules, suggesting faster diffusion and interaction with the adsorbent surface. nih.govfrontiersin.org

Interactive Data Table: Kinetic Model Parameters for Astrazon Red Adsorption

| Adsorbent | Kinetic Model | k2 (g/mg·min) | R² | Reference |

| Clay | Pseudo-Second-Order | Varies with concentration | >0.99 | nih.govfrontiersin.org |

| Spent Tea Leaves (TL) | Pseudo-Second-Order | 0.001 | >0.92 | researchgate.netdeswater.com |

| Spent Tea Bags (TB) | Pseudo-Second-Order | 0.004 | >0.92 | researchgate.netdeswater.com |

| Sepiolite (B1149698) | Pseudo-Second-Order | Not Specified | High Significance | researchgate.net |

Note: k2 is the pseudo-second-order rate constant, and R² is the coefficient of determination.

Equilibrium Isotherm Modeling: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent phase at equilibrium. Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.netresearchgate.net

Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. researchgate.net

Redlich-Peterson Isotherm: A hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. nih.govfrontiersin.org

The adsorption of this compound has been shown to fit different models depending on the adsorbent. For example, adsorption onto spent tea bags (TB) was well-described by the Langmuir model, while adsorption onto spent tea leaves (TL) followed the Freundlich isotherm. researchgate.netdeswater.com Adsorption on clay followed both the Langmuir and Redlich-Peterson models well. nih.govfrontiersin.org The fit to the Langmuir model for clay suggests that the surface is relatively homogeneous and that adsorption occurs as a monolayer. frontiersin.orgnih.gov

Interactive Data Table: Isotherm Model Parameters for Astrazon Red Adsorption

| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |

| Clay | Langmuir | 94.34 | 0.165 | - | - | 0.999 | nih.govfrontiersin.org |

| Spent Tea Leaves (TL) | Freundlich | - | - | 19.33 | 2.59 | 0.994 | researchgate.netdeswater.com |

| Spent Tea Bags (TB) | Langmuir | 103.09 | 0.122 | - | - | 0.999 | researchgate.netdeswater.com |

| Sepiolite | Freundlich | - | - | Not Specified | Not Specified | Good Fit | researchgate.net |

Note: qm is the maximum adsorption capacity, KL is the Langmuir constant, KF is the Freundlich constant, and n is the adsorption intensity.

Simulation of Degradation Pathways

The degradation of this compound is another critical area of study, aimed at completely mineralizing the dye into non-toxic compounds. Research has explored various degradation methods, including advanced oxidation processes (AOPs) and biological degradation.

Simulations of degradation often focus on the kinetics of the process and the influence of various operational parameters. For instance, the radiolysis of this compound, which involves degradation by gamma radiation, has been investigated. Studies have modeled the effects of dye concentration, pH, and irradiation dose on the degradation efficiency. It was found that this compound showed significant degradation under gamma radiation, and the process could be enhanced by the presence of oxygen or hydrogen peroxide. The degradation of the dye molecule can lead to the formation of lower molecular weight compounds, such as organic acids.

Fungal degradation is another pathway, where the efficiency is influenced by factors like temperature, pH, dye concentration, and the presence of carbon and nitrogen sources. biotechnologia-journal.org While specific degradation pathway simulations for this compound are less detailed in the provided results, the general principles of modeling dye degradation kinetics apply. These models are crucial for predicting the performance of treatment technologies and identifying optimal operating conditions for the complete removal of the dye from effluents. biotechnologia-journal.orgiaea.org

Challenges and Future Directions in Astrazon Red 6b Research

Addressing Limitations in Current Astrazon Red 6B Remediation Technologies

The removal of synthetic dyes like this compound from industrial effluents is a significant environmental challenge. While various physical, chemical, and biological methods exist, each possesses inherent limitations. Conventional wastewater treatment methods are often ineffective in completely removing recalcitrant dyes. dergipark.org.tr

Physical and chemical methods such as coagulation-flocculation, membrane separation (reverse osmosis, nanofiltration, microfiltration), and ion exchange have demonstrated high dye removal efficiency. lidsen.comrsc.org However, these techniques are often associated with high operational costs, energy consumption, and the generation of secondary pollutants in the form of toxic sludge, which presents a disposal problem. lidsen.comfrontiersin.orgcsuohio.edu Membrane-based processes, while effective, are susceptible to pore blockage and membrane fouling, which limits their widespread application. lidsen.comrsc.org

Adsorption is considered a promising and widely used technique due to its simplicity, cost-effectiveness, and high efficiency. rsc.orgresearchgate.net Activated carbon is a common adsorbent, but its high cost has prompted research into low-cost alternatives from agricultural waste materials like tea leaves and tea bags. researchgate.netdeswater.comresearchgate.net Studies have shown that these materials can effectively adsorb this compound from aqueous solutions. researchgate.netdeswater.com However, a significant challenge with adsorption is the eventual disposal of the spent adsorbent. frontiersin.org

Table 1: Comparison of Remediation Technologies for Dyes like this compound

| Remediation Technology | Advantages | Limitations |

| Coagulation-Flocculation | Effective for color removal. lidsen.com | Generates large amounts of toxic sludge. lidsen.comfrontiersin.org |